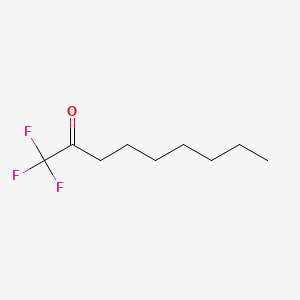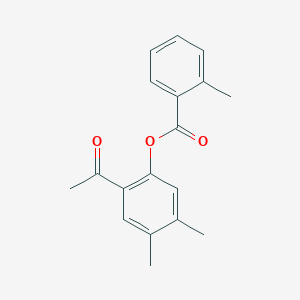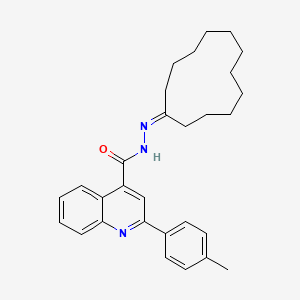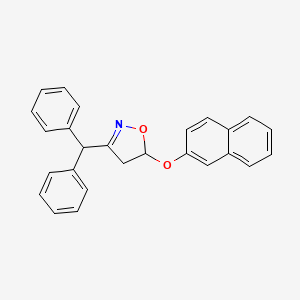
Thr-Tyr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thr-Tyr, a dipeptide composed of threonine and tyrosine, is a compound of significant interest in various scientific fields Threonine is an essential amino acid that plays a crucial role in protein synthesis, while tyrosine is a non-essential amino acid involved in the production of neurotransmitters and hormones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thr-Tyr can be achieved through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Activation of the Carboxyl Group: The carboxyl group of threonine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated threonine is then coupled with the amino group of tyrosine in the presence of a coupling agent like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: Protective groups used to shield reactive functional groups during synthesis are removed to yield the final dipeptide.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Thr-Tyr can undergo various chemical reactions, including:
Oxidation: The phenol group of tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The hydroxyl group of threonine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or periodate (IO₄⁻) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles like alkoxides or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives of tyrosine.
Reduction: Reduced forms of the peptide backbone.
Substitution: Substituted derivatives of threonine.
Wissenschaftliche Forschungsanwendungen
Thr-Tyr has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and cleavage.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.
Wirkmechanismus
The mechanism of action of Thr-Tyr involves its interaction with specific molecular targets and pathways. In biological systems, this compound can interact with enzymes and receptors, influencing various biochemical processes. For example, the phenol group of tyrosine can participate in hydrogen bonding and hydrophobic interactions, affecting protein structure and function. Additionally, the hydroxyl group of threonine can form hydrogen bonds, contributing to the stability of protein-ligand complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ser-Tyr: A dipeptide composed of serine and tyrosine.
Thr-Phe: A dipeptide composed of threonine and phenylalanine.
Ser-Phe: A dipeptide composed of serine and phenylalanine.
Uniqueness of Thr-Tyr
This compound is unique due to the presence of both a hydroxyl group (from threonine) and a phenol group (from tyrosine). This combination allows for diverse chemical reactivity and interactions, making it a valuable compound for various applications. The amphiphilic nature of tyrosine’s phenol group and the hydrogen-bonding capability of threonine’s hydroxyl group contribute to its distinct properties.
Eigenschaften
CAS-Nummer |
145295-02-9 |
|---|---|
Molekularformel |
C13H18N2O5 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H18N2O5/c1-7(16)11(14)12(18)15-10(13(19)20)6-8-2-4-9(17)5-3-8/h2-5,7,10-11,16-17H,6,14H2,1H3,(H,15,18)(H,19,20)/t7-,10+,11+/m1/s1 |
InChI-Schlüssel |
WCRFXRIWBFRZBR-GGVZMXCHSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14145156.png)
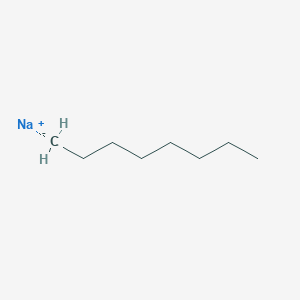
![N-(8H-indeno[1,2-d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B14145164.png)
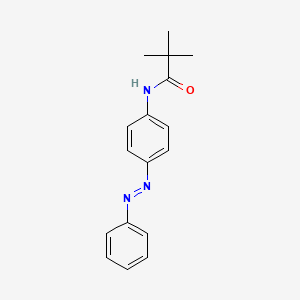
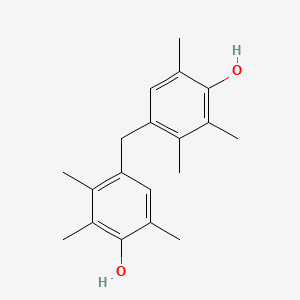
![(5Z)-5-{[(1-benzylpiperidin-4-yl)amino]methylidene}-3-(2-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14145192.png)




